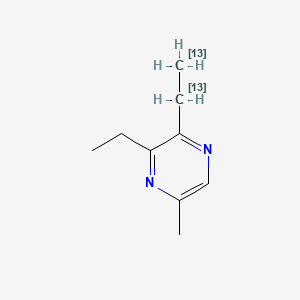

2,3-Diethyl-5-methylpyrazine-13C2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C9H14N2 |

|---|---|

分子量 |

152.21 g/mol |

IUPAC名 |

3-ethyl-2-(1,2-13C2)ethyl-5-methylpyrazine |

InChI |

InChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3/i1+1,4+1 |

InChIキー |

PSINWXIDJYEXLO-VFZPYAPFSA-N |

異性体SMILES |

CCC1=NC(=CN=C1[13CH2][13CH3])C |

正規SMILES |

CCC1=NC=C(N=C1CC)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Diethyl-5-methylpyrazine-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,3-Diethyl-5-methylpyrazine-13C2, a key isotopically labeled compound. This document is intended for use by researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds for quantitative analysis.

Core Chemical Properties

This compound is the isotopically labeled form of 2,3-Diethyl-5-methylpyrazine, a naturally occurring compound found in various roasted and fermented foods that contributes to their characteristic nutty and roasted aromas. The incorporation of two carbon-13 isotopes makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods. While specific physical properties for the 13C2 variant are not extensively documented, they are predicted to be nearly identical to the unlabeled compound.

Table 1: Chemical and Physical Properties of 2,3-Diethyl-5-methylpyrazine

| Property | Value | Source(s) |

| Molecular Formula | C₇¹³C₂H₁₄N₂ | [1] |

| Molecular Weight | 152.23 g/mol (for ¹³C₂ variant) | Calculated |

| Unlabeled Molecular Weight | 150.22 g/mol | [2] |

| CAS Number | 18138-04-0 (for unlabeled) | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 0.949 g/mL at 25 °C | [2] |

| Boiling Point | 80 °C at 12 mmHg | [4] |

| Flash Point | 80 °C (closed cup) | [2] |

| Refractive Index | n20/D 1.498 | [2] |

| Solubility | Soluble in alcohol and organic solvents. | [5] |

Synthesis of this compound: A Proposed Experimental Protocol

A specific, publicly available, detailed synthesis protocol for this compound is not available. However, based on established methods for synthesizing isotopically labeled alkylpyrazines, a feasible synthetic route can be proposed. The following protocol is adapted from methodologies for synthesizing deuterium-labeled alkylpyrazines via a Grignard reaction.[6][7][8] This proposed synthesis involves the reaction of a suitable chloroalkylpyrazine with a 13C-labeled Grignard reagent.

Objective: To synthesize this compound for use as an internal standard.

Materials:

-

2-Chloro-3-ethyl-5-methylpyrazine

-

¹³C-labeled ethyl magnesium bromide (prepared from ¹³C₂-ethyl bromide and magnesium turnings)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for Grignard reactions (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of ¹³C₂-ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is stirred until the magnesium is consumed.

-

Grignard Reaction: The solution of 2-chloro-3-ethyl-5-methylpyrazine in anhydrous diethyl ether is added dropwise to the freshly prepared ¹³C-labeled ethyl magnesium bromide solution at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure this compound.

-

Characterization: The final product is characterized by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its purity and isotopic enrichment, and by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify its structure.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2,3-二乙基-5-甲基吡嗪 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. hazelnut pyrazine, 18138-04-0 [thegoodscentscompany.com]

- 4. 2,3-Diethyl-5-methylpyrazine 18138-04-0 | TCI AMERICA [tcichemicals.com]

- 5. Buy Bulk - 2,3-Diethyl-5-Methylpyrazine | Wholesale Supplier [sinofoodsupply.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. experts.illinois.edu [experts.illinois.edu]

A Technical Guide to the Synthesis and Labeling of 2,3-Diethyl-5-methylpyrazine-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 2,3-diethyl-5-methylpyrazine, with a specific focus on the introduction of a ¹³C₂ label. This isotopically labeled compound is a valuable tool in various research applications, including as an internal standard for quantitative analysis in metabolic studies, flavor chemistry, and pharmacokinetic assessments.

Introduction

2,3-Diethyl-5-methylpyrazine is a heterocyclic aromatic compound known for its characteristic nutty and roasted aroma. It is a key flavor component in many foods and beverages, including coffee and baked goods.[1] The synthesis of its isotopically labeled analogue, 2,3-diethyl-5-methylpyrazine-¹³C₂, allows for precise quantification in complex matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

This guide details a feasible and adaptable synthetic strategy for the preparation of 2,3-diethyl-5-methylpyrazine-¹³C₂, presents relevant quantitative data, and provides detailed experimental protocols.

Synthetic Strategy

The most direct and adaptable method for the synthesis of 2,3-diethyl-5-methylpyrazine-¹³C₂ involves a two-step process:

-

Chlorination: The starting material, 2-ethyl-5-methylpyrazine, undergoes chlorination to produce 2-chloro-3-ethyl-5-methylpyrazine.

-

Grignard Reaction: The resulting chloropyrazine is then reacted with a ¹³C₂-labeled ethyl Grignard reagent ([¹³C₂]ethylmagnesium bromide) to yield the final product, 2,3-diethyl-5-methylpyrazine-¹³C₂.

This approach is based on established methods for the synthesis of deuterated alkylpyrazines and offers good yields and high purity.[3]

Logical Workflow of the Synthesis

References

The Role of 2,3-Diethyl-5-methylpyrazine-¹³C₂ in Modern Analytical Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diethyl-5-methylpyrazine-¹³C₂ is the isotopically labeled form of 2,3-Diethyl-5-methylpyrazine, a volatile organic compound known for its characteristic nutty and roasted aroma. While the unlabeled compound is a significant component in the flavor and fragrance industry, the ¹³C₂ labeled variant serves a critical role in analytical chemistry.[1] Its primary application is as an internal standard in quantitative analyses, particularly in techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of two ¹³C atoms into the molecule allows for its differentiation from the naturally occurring (¹²C) analyte, enabling highly accurate and precise quantification through Stable Isotope Dilution Analysis (SIDA). This technical guide provides a comprehensive overview of the applications, properties, and experimental methodologies related to 2,3-Diethyl-5-methylpyrazine-¹³C₂.

Physicochemical Properties and Specifications

The physicochemical properties of 2,3-Diethyl-5-methylpyrazine-¹³C₂ are nearly identical to its unlabeled counterpart, with a slight increase in molecular weight due to the two ¹³C isotopes. The following tables summarize the available quantitative data for both the labeled and unlabeled compounds. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.

Table 1: General Specifications for 2,3-Diethyl-5-methylpyrazine-¹³C₂

| Parameter | Specification | Source |

| Chemical Formula | C₇¹³C₂H₁₄N₂ | MedchemExpress[1] |

| Molecular Weight | 152.21 g/mol | MedchemExpress[1] |

| Isotopic Purity | Typically >99% | Supplier Dependent |

| Chemical Purity | Typically >98% | Supplier Dependent |

| Supplied Form | Solid or solution in a specified solvent | Supplier Dependent |

| Storage | Recommended conditions are provided on the Certificate of Analysis | MedchemExpress[1] |

Note: Isotopic and chemical purity, as well as the supplied form and concentration, are lot-specific and must be confirmed from the supplier's Certificate of Analysis.

Table 2: Physicochemical Properties of 2,3-Diethyl-5-methylpyrazine (Unlabeled)

| Property | Value | Source |

| CAS Number | 18138-04-0 | Sigma-Aldrich |

| Molecular Formula | C₉H₁₄N₂ | Sigma-Aldrich |

| Molecular Weight | 150.22 g/mol | Sigma-Aldrich |

| Appearance | Colorless to pale yellow clear liquid | TCI AMERICA |

| Density | 0.949 g/mL at 25 °C | Sigma-Aldrich |

| Boiling Point | 80 °C at 12 mmHg | TCI AMERICA |

| Refractive Index | n20/D 1.498 (lit.) | Sigma-Aldrich |

| Purity | >97.0% (GC) | TCI AMERICA |

Core Application: Stable Isotope Dilution Analysis (SIDA)

2,3-Diethyl-5-methylpyrazine-¹³C₂ is predominantly used as an internal standard in Stable Isotope Dilution Analysis (SIDA). SIDA is a highly accurate quantification technique that corrects for analyte loss during sample preparation and instrumental analysis. The isotopically labeled internal standard is chemically identical to the analyte of interest and therefore exhibits the same behavior during extraction, derivatization, and chromatographic separation. However, it is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.

Experimental Workflow for SIDA using GC-MS

The following diagram illustrates a typical workflow for the quantification of 2,3-Diethyl-5-methylpyrazine in a sample matrix using 2,3-Diethyl-5-methylpyrazine-¹³C₂ as an internal standard.

Detailed Experimental Protocol (Generic)

The following is a generic protocol for the quantification of 2,3-Diethyl-5-methylpyrazine in a liquid food matrix (e.g., coffee, soy sauce) using 2,3-Diethyl-5-methylpyrazine-¹³C₂ as an internal standard. This protocol should be optimized and validated for the specific matrix and instrumentation used.

1. Preparation of Standards

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of 2,3-Diethyl-5-methylpyrazine and 2,3-Diethyl-5-methylpyrazine-¹³C₂ in a suitable solvent (e.g., methanol, ethanol).

-

Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with varying concentrations of unlabeled 2,3-Diethyl-5-methylpyrazine and a constant concentration of the ¹³C₂-labeled internal standard.

2. Sample Preparation

-

Aliquoting: Take a known volume or weight of the sample (e.g., 5 mL of coffee).

-

Spiking: Add a precise volume of the 2,3-Diethyl-5-methylpyrazine-¹³C₂ internal standard solution to the sample. The amount should be chosen to yield a peak area ratio of analyte to internal standard close to unity for the expected concentration range of the analyte.

-

Equilibration: Vortex the sample for a few minutes to ensure thorough mixing and equilibration of the internal standard with the sample matrix.

-

Extraction:

-

Solid-Phase Microextraction (SPME): Place the sample in a sealed vial. Expose a SPME fiber to the headspace or directly immerse it in the sample for a defined period at a controlled temperature to extract the volatile compounds.

-

Liquid-Liquid Extraction (LLE): Add a water-immiscible organic solvent (e.g., dichloromethane) to the sample. Vortex or shake vigorously, then centrifuge to separate the layers. Collect the organic layer. Repeat the extraction process for exhaustive recovery.

-

-

Concentration (for LLE): If necessary, concentrate the extracted organic phase under a gentle stream of nitrogen to a final volume suitable for GC-MS injection.

3. GC-MS Analysis

-

Gas Chromatograph (GC):

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the extract or desorb the SPME fiber in the GC inlet.

-

Oven Program: Develop a temperature gradient to achieve good separation of the analyte from other matrix components.

-

-

Mass Spectrometer (MS):

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.

-

Ions to Monitor:

-

2,3-Diethyl-5-methylpyrazine (Analyte): Select at least two characteristic ions (e.g., the molecular ion and a major fragment ion).

-

2,3-Diethyl-5-methylpyrazine-¹³C₂ (Internal Standard): Monitor the corresponding ions with an m/z shift of +2.

-

-

4. Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas of the selected ions for both the analyte and the internal standard.

-

Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Calibration Curve: Plot the peak area ratio against the concentration ratio of the analyte to the internal standard for the calibration standards.

-

Quantification: Determine the concentration of 2,3-Diethyl-5-methylpyrazine in the sample by interpolating its peak area ratio on the calibration curve.

Logical Relationships in Quantitative Analysis

The following diagram illustrates the logical relationship between the components in a Stable Isotope Dilution Analysis.

Conclusion

2,3-Diethyl-5-methylpyrazine-¹³C₂ is an indispensable tool for researchers and scientists in the fields of food science, flavor chemistry, and potentially in drug development where pyrazine (B50134) formation can occur. Its use as an internal standard in Stable Isotope Dilution Analysis provides a robust and reliable method for the accurate quantification of its unlabeled counterpart in complex matrices. The detailed experimental protocols and logical workflows presented in this guide offer a solid foundation for the implementation of this powerful analytical technique. For reproducible and accurate results, it is imperative to obtain lot-specific quantitative data from the Certificate of Analysis provided by the supplier and to perform thorough method validation for each specific application.

References

2,3-Diethyl-5-methylpyrazine-13C2 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Diethyl-5-methylpyrazine-13C2, a stable isotope-labeled internal standard crucial for quantitative analytical studies. This document outlines its physicochemical properties, detailed experimental protocols for its use in various analytical techniques, and insights into its metabolic fate.

Physicochemical and Analytical Data

This compound is primarily utilized as an internal standard in quantitative analyses, leveraging its mass difference from the native compound for precise and accurate measurements by mass spectrometry and NMR.[1] While a specific Certificate of Analysis is not publicly available, the following tables summarize the expected and reported data for the labeled compound and its unlabeled analogue.

Table 1: General Physicochemical Properties

| Property | Value (for unlabeled 2,3-Diethyl-5-methylpyrazine) | Reference |

| Appearance | Colorless to pale yellow clear liquid | |

| Molecular Formula | C₉H₁₄N₂ | [2] |

| Molecular Weight | 150.22 g/mol | [2] |

| Density | 0.949 g/mL at 25 °C | |

| Refractive Index | n20/D 1.498 | |

| Purity | ≥97% - 99% |

Table 2: Expected Analytical Data for this compound

| Parameter | Expected Value/Characteristic | Notes |

| Molecular Formula | C₇¹³C₂H₁₄N₂ | Two carbon atoms are replaced with ¹³C isotopes. |

| Molecular Weight | Approx. 152.21 g/mol | Increased by the mass of two additional neutrons.[1] |

| Isotopic Purity | Typically ≥98% | Isotopic enrichment is a critical parameter for quantitative accuracy.[3][4] |

| Chemical Purity | Typically ≥98% | Ensures that signal contributions are from the target molecule. |

| ¹³C NMR Chemical Shifts | Predicted shifts are provided in the experimental section. | Shifts will be similar to the unlabeled compound, but the labeled carbons will show distinct signals. |

| Mass Spectrum | Molecular ion (M+) peak at m/z ≈ 152 | The fragmentation pattern is expected to be similar to the unlabeled compound, with corresponding mass shifts. |

Experimental Protocols

The following are detailed methodologies for the application of this compound as an internal standard in key analytical techniques.

Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR is a primary method for determining the purity and concentration of chemical standards.

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and the analyte of interest.

-

Dissolve both in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).

-

Transfer a precise volume of the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Pulse Sequence: A standard 90° pulse sequence.

-

Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest to ensure full relaxation.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

-

Data Processing and Analysis:

-

Apply Fourier transformation and phase correction to the acquired FID.

-

Integrate the signals corresponding to the analyte and the ¹³C-labeled internal standard.

-

Calculate the concentration or purity of the analyte using the following formula:

Purityanalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

IS = Internal Standard

-

Predicted ¹³C NMR Chemical Shifts:

Based on prediction models, the approximate ¹³C NMR chemical shifts for 2,3-Diethyl-5-methylpyrazine are:

-

Methyl Carbon: ~20 ppm

-

Ethyl CH₂ Carbons: ~25 ppm and ~28 ppm

-

Ethyl CH₃ Carbons: ~12 ppm and ~13 ppm

-

Pyrazine Ring Carbons: ~145-155 ppm

The two ¹³C-labeled carbons will exhibit significantly enhanced signals.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds like pyrazines.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

-

Spike the analytical samples with a known amount of the internal standard solution.

-

For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 240 °C at 10 °C/min.

-

Hold at 240 °C for 5 minutes.

-

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

-

Data Analysis:

-

Monitor the molecular ions of the analyte (m/z 150) and the internal standard (m/z 152).

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides high selectivity and sensitivity for the quantification of pyrazines in complex biological matrices.

Methodology:

-

Sample Preparation:

-

Spike the sample (e.g., plasma, urine) with a known amount of this compound internal standard solution.

-

Perform protein precipitation with acetonitrile.

-

Centrifuge and collect the supernatant for analysis.

-

-

UPLC-MS/MS Instrumentation and Conditions:

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.

-

Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

2,3-Diethyl-5-methylpyrazine: Precursor ion m/z 151 → Product ion (to be determined empirically).

-

This compound: Precursor ion m/z 153 → Product ion (to be determined empirically).

-

-

-

Data Analysis:

-

Quantify the analyte using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Alkylpyrazines

The metabolism of alkyl-substituted pyrazines primarily involves the oxidation of the alkyl side chains, catalyzed by cytochrome P450 enzymes in the liver. The resulting carboxylic acids can then be excreted in the urine, either as free acids or as glycine (B1666218) conjugates.

References

Technical Guide: Physicochemical Properties of 2,3-Diethyl-5-methylpyrazine-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2,3-Diethyl-5-methylpyrazine-¹³C₂, a stable isotope-labeled compound. Given the specificity of this isotopically labeled version, this guide synthesizes data from its unlabeled analogue, 2,3-Diethyl-5-methylpyrazine, and integrates theoretical and practical considerations for the ¹³C₂-labeled variant. This document is intended to serve as a key resource for researchers utilizing this compound in metabolic studies, flavor analysis, and as an internal standard in quantitative analytical methods.

Introduction

2,3-Diethyl-5-methylpyrazine is a heterocyclic aromatic compound known for its nutty and roasted aroma, making it a significant component in the flavor profile of various foods such as coffee and baked goods. The ¹³C₂ isotopically labeled version, 2,3-Diethyl-5-methylpyrazine-¹³C₂, serves as a crucial tool in analytical and metabolic research. The incorporation of two carbon-13 atoms provides a distinct mass shift, enabling its use as an internal standard for accurate quantification by mass spectrometry and for tracing metabolic pathways in complex biological systems.

Physical and Chemical Properties

Detailed experimental data for the physical characteristics of 2,3-Diethyl-5-methylpyrazine-¹³C₂ are not extensively published. However, the properties of its unlabeled counterpart, 2,3-Diethyl-5-methylpyrazine, are well-documented and serve as a reliable proxy for most physical characteristics, as the substitution of ¹²C with ¹³C isotopes does not significantly alter bulk physical properties such as boiling point, density, or refractive index. Spectroscopic properties, however, are predictably altered by the isotopic labeling.

Quantitative Data Summary

The following table summarizes the known physical and chemical data for the unlabeled 2,3-Diethyl-5-methylpyrazine.

| Property | Value | Notes |

| Molecular Formula | C₉H₁₄N₂ | Unlabeled |

| ⁹C₇¹³C₂H₁₄N₂ | ¹³C₂ Labeled | |

| Molecular Weight | 150.22 g/mol | Unlabeled |

| 152.22 g/mol | ¹³C₂ Labeled | |

| Boiling Point | 191-193 °C at 760 mmHg | [1][2] |

| Density | 0.949 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.498 | [3][4] |

| Water Solubility | 1636 mg/L at 25 °C (estimated) | [1][2] |

| Flash Point | 80 °C (closed cup) | [4][5] |

| Appearance | Clear, colorless to pale yellow liquid | [6][7] |

| Odor | Roasted, nutty | [6] |

Effects of ¹³C₂ Isotopic Labeling

The primary differences between 2,3-Diethyl-5-methylpyrazine and its ¹³C₂-labeled analogue arise from the mass difference of the carbon isotopes.

-

Molecular Weight: The molecular weight is increased by approximately 2.00 Da, corresponding to the two additional neutrons in the two ¹³C atoms. This mass shift is the basis for its use as an internal standard in mass spectrometry.

-

Spectroscopic Properties:

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) and any fragments containing the labeled carbon atoms will be shifted by +2 m/z units in the mass spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of ¹³C will result in ¹³C-¹³C and ¹³C-¹H spin-spin coupling, which can provide valuable structural information. The chemical shifts of the labeled carbons will be observable in a ¹³C NMR spectrum, and the signals of adjacent protons may show additional splitting in a ¹H NMR spectrum.

-

-

Bulk Physical Properties: Properties such as boiling point, density, and refractive index are not expected to change significantly with the incorporation of two ¹³C atoms, as these properties are primarily influenced by intermolecular forces, which are not substantially affected by this level of isotopic substitution.

Experimental Protocols

The following sections describe general experimental methodologies for the determination of the key physical properties and for the analytical characterization of 2,3-Diethyl-5-methylpyrazine-¹³C₂.

Determination of Physical Properties

-

Boiling Point Determination (Capillary Method):

-

A small amount of the liquid sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted.

-

The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8][9]

-

-

Density Measurement (Pycnometer Method):

-

The mass of a clean, dry pycnometer (a small glass flask of a known volume) is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and the mass is measured again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

-

Refractive Index Measurement (Abbe Refractometer):

-

A few drops of the liquid sample are placed on the prism of an Abbe refractometer.

-

The prisms are closed, and a light source is used to illuminate the sample.

-

The refractometer is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[7][10]

-

Analytical Characterization Workflow

The identity, purity, and isotopic enrichment of 2,3-Diethyl-5-methylpyrazine-¹³C₂ are typically confirmed using a combination of chromatographic and spectroscopic techniques.

-

Identity Confirmation and Purity Assessment (GC-MS and GC-FID):

-

Gas Chromatography-Mass Spectrometry (GC-MS): A diluted sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter a mass spectrometer. The retention time of the main peak is compared to that of an unlabeled standard to confirm its identity. The mass spectrum will show the molecular ion peak shifted by +2 m/z, confirming the isotopic labeling.

-

Gas Chromatography with Flame Ionization Detection (GC-FID): This technique is used for quantitative analysis to determine the chemical purity of the compound. The area of the main peak relative to the total area of all peaks in the chromatogram provides a measure of the purity.[11][12]

-

Visualizations

Characterization Workflow

The following diagram illustrates a typical workflow for the analytical characterization of 2,3-Diethyl-5-methylpyrazine-¹³C₂.

This document provides a foundational understanding of the physical characteristics and analytical considerations for 2,3-Diethyl-5-methylpyrazine-¹³C₂. For specific applications, it is recommended to consult the certificate of analysis provided by the supplier and to perform in-house verification of its properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stemwomen.org [stemwomen.org]

- 4. symeres.com [symeres.com]

- 5. researchgate.net [researchgate.net]

- 6. mt.com [mt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. byjus.com [byjus.com]

- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 11. measurlabs.com [measurlabs.com]

- 12. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

In-Depth Technical Guide: Molecular Weight of 2,3-Diethyl-5-methylpyrazine-13C2

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed calculation for the molecular weight of 2,3-Diethyl-5-methylpyrazine isotopically labeled with two Carbon-13 (¹³C) atoms. The inclusion of stable isotopes like ¹³C is a critical technique in metabolic research, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry.

Foundational Molecular Data

The calculation for the molecular weight of the isotopically labeled compound begins with the established molecular formula and weight of the unlabeled (or "light") 2,3-Diethyl-5-methylpyrazine. The standard compound has a chemical formula of C₉H₁₄N₂.[1] Multiple sources confirm its monoisotopic mass to be approximately 150.22 g/mol .[1][2][3][4][5]

The basis of the labeled compound's molecular weight calculation lies in the mass difference between the naturally abundant Carbon-12 (¹²C) isotope and the heavier, stable Carbon-13 (¹³C) isotope.

-

Carbon-12 (¹²C): By definition, its atomic mass is exactly 12 atomic mass units (amu).

-

Carbon-13 (¹³C): This stable isotope has an atomic mass of approximately 13.00335 amu.[6][7]

Calculation of Molecular Weight

The molecular weight of 2,3-Diethyl-5-methylpyrazine-¹³C₂ is determined by substituting two ¹²C atoms with two ¹³C atoms in the parent molecule.

The precise calculation is as follows:

-

Start with the monoisotopic mass of the unlabeled compound: 150.2209 amu[1]

-

Subtract the mass of two ¹²C atoms: 150.2209 amu - (2 * 12.000000 amu) = 126.2209 amu

-

Add the mass of two ¹³C atoms: 126.2209 amu + (2 * 13.003354835 amu) = 152.2276 amu

This results in a final molecular weight of 152.2276 g/mol for 2,3-Diethyl-5-methylpyrazine-¹³C₂.

Data Summary

The quantitative data for the unlabeled and labeled compounds are summarized in the table below for direct comparison.

| Compound | Chemical Formula | Isotopic Label | Molecular Weight ( g/mol ) |

| 2,3-Diethyl-5-methylpyrazine | C₉H₁₄N₂ | None | 150.2209[1] |

| 2,3-Diethyl-5-methylpyrazine-¹³C₂ | ¹³C₂C₇H₁₄N₂ | ¹³C₂ | 152.2276 |

Experimental Protocols and Methodologies

The determination of a compound's molecular weight is a foundational calculation based on its atomic composition and does not involve experimental procedures such as signaling pathway analysis or biological assays. Therefore, no experimental protocols are applicable to this specific topic.

Logical Workflow for Calculation

The logical process for determining the molecular weight of an isotopically labeled compound is straightforward and can be visualized as a simple workflow.

Caption: Workflow for calculating the molecular weight of 2,3-Diethyl-5-methylpyrazine-¹³C₂.

References

- 1. Pyrazine, 2,3-diethyl-5-methyl- [webbook.nist.gov]

- 2. hazelnut pyrazine, 18138-04-0 [thegoodscentscompany.com]

- 3. scbt.com [scbt.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. 2,3-二乙基-5-甲基吡嗪 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Isotopes Matter [isotopesmatter.com]

- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

Technical Guide: 2,3-Diethyl-5-methylpyrazine-13C2 for Advanced Analytical Applications

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides an in-depth overview of 2,3-Diethyl-5-methylpyrazine-13C2, focusing on its application as an internal standard for quantitative analysis. Given the specificity of this isotopically labeled compound, much of the foundational data is referenced from its unlabeled counterpart, 2,3-Diethyl-5-methylpyrazine.

Compound Identification and Properties

Isotopically labeled compounds like this compound are primarily used for quantitative analysis in Stable Isotope Dilution Assays (SIDA). While a specific CAS Registry Number for the 13C2 variant is not broadly indexed in public databases, the parent compound is well-characterized.

The CAS number for the unlabeled 2,3-Diethyl-5-methylpyrazine is 18138-04-0 .[1][2][3] This compound is a significant aroma constituent found in roasted, nutty, and baked goods, including coffee, peanuts, and bread.[1][2][4]

Data Summary: Physicochemical Properties

The following table summarizes key quantitative data for the parent compound, 2,3-Diethyl-5-methylpyrazine. The 13C2 isotopologue will have a marginally higher molecular weight.

| Property | Value | Source |

| CAS Number | 18138-04-0 | [1][2][3] |

| Molecular Formula | C₉H₁₄N₂ | [2][3] |

| Molecular Weight | 150.22 g/mol | [2][3] |

| Boiling Point | 198.1 ± 35.0 °C at 760 mmHg | [5] |

| Density | 0.949 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.498 | |

| Primary Mass Spec Fragments (m/z) | 135, 150, 121, 107, 79, 53, 42, 39 | [6] |

Core Application: Stable Isotope Dilution Assay (SIDA)

The primary application for this compound is as an internal standard in Stable Isotope Dilution Assays (SIDA), coupled with Gas Chromatography-Mass Spectrometry (GC-MS). SIDA is a highly accurate quantification method because the labeled standard behaves almost identically to the unlabeled analyte during sample extraction, cleanup, and analysis, correcting for matrix effects and sample loss.[7][8][9]

Logical Workflow for SIDA

The diagram below illustrates the typical workflow for quantifying an analyte in a complex matrix using a 13C-labeled internal standard.

References

- 1. hazelnut pyrazine, 18138-04-0 [thegoodscentscompany.com]

- 2. scbt.com [scbt.com]

- 3. Pyrazine, 2,3-diethyl-5-methyl- [webbook.nist.gov]

- 4. nacchemical.com [nacchemical.com]

- 5. innospk.com [innospk.com]

- 6. Pyrazine, 2,3-diethyl-5-methyl- [webbook.nist.gov]

- 7. imreblank.ch [imreblank.ch]

- 8. researchgate.net [researchgate.net]

- 9. brewingscience.de [brewingscience.de]

An In-depth Technical Guide to the Safety Data for 2,3-Diethyl-5-methylpyrazine-¹³C₂

This guide provides a comprehensive overview of the safety data for 2,3-Diethyl-5-methylpyrazine-¹³C₂, intended for researchers, scientists, and professionals in drug development. Given the limited availability of a specific Safety Data Sheet (SDS) for the ¹³C₂ labeled variant, this document extrapolates data from the unlabeled compound, 2,3-Diethyl-5-methylpyrazine (B150936) (CAS No. 18138-04-0). The isotopic labeling with Carbon-13 is not expected to alter the chemical reactivity or toxicological profile of the molecule in a manner that would significantly impact its safety considerations.

Chemical Identification and Physical Properties

2,3-Diethyl-5-methylpyrazine belongs to the class of alkylpyrazines, which are heterocyclic aromatic organic compounds. These compounds are known for their characteristic nutty and roasted aromas and are found in a variety of cooked foods.[1] The ¹³C₂ variant is a stable isotope-labeled compound used as a tracer or internal standard in research.[2]

| Identifier | Value | Source |

| Chemical Name | 2,3-Diethyl-5-methylpyrazine | [3] |

| CAS Number | 18138-04-0 | [3] |

| Molecular Formula | C₉H₁₄N₂ | [3][4] |

| Molecular Weight | 150.22 g/mol | [4] |

| Appearance | Clear light yellow liquid | [1] |

| Density | 0.949 g/mL at 25 °C | [1] |

| Flash Point | 74 °C / 165.2 °F | [5] |

| Refractive Index | n20/D 1.498 |

Hazard Identification and Classification

This substance is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | |

| Flammable Liquids | 4 | H227: Combustible liquid | [5] |

GHS Pictogram:

Signal Word: Warning

Experimental Protocols

Genotoxicity Assessment: BlueScreen Assay

The genotoxicity of 2,3-diethyl-5-methylpyrazine was evaluated using the BlueScreen assay, a human cell-based method that measures both genotoxicity and cytotoxicity.[6]

-

Cell Line: Human-derived cell line (specifics not detailed in the source).

-

Procedure: The compound was tested with and without metabolic activation. The assay measures the cellular response to DNA damage.

-

Results: 2,3-Diethyl-5-methylpyrazine was found to be negative for both cytotoxicity and genotoxicity in this assay.[6]

Workflow for Chemical Safety Assessment

The safety assessment of a chemical substance like 2,3-diethyl-5-methylpyrazine typically follows a structured workflow to ensure all potential hazards are identified and managed.

Caption: A generalized workflow for chemical safety assessment.

Handling, Storage, and First Aid

Handling and Storage:

-

Keep away from open flames, hot surfaces, and sources of ignition.[5][7]

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[5][7]

-

Ground/bond container and receiving equipment.[7]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[7]

-

Use only non-sparking tools.[7]

-

Take precautionary measures against static discharge.[7]

-

Incompatible with strong oxidizing agents.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[5]

-

Skin Protection: Wear protective gloves.[5]

-

Respiratory Protection: Use a respirator with an appropriate filter (e.g., type ABEK) under conditions of high exposure.

First-Aid Measures:

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[5]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[5]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

-

Ingestion: Clean mouth with water. Get medical attention.[5]

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[5] Water mist may be used to cool closed containers.[5]

-

Specific Hazards: Flammable/combustible material.[5] Containers may explode when heated.[5] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5]

Accidental Release:

-

Remove all sources of ignition.[5]

-

Take precautionary measures against static discharges.[5]

-

Sweep up and shovel into suitable containers for disposal.[5]

Toxicological and Ecotoxicological Information

The toxicological properties of 2,3-diethyl-5-methylpyrazine have not been fully investigated.[5] However, studies on structurally similar alkylpyrazines provide some insights. Feeding studies with various alkyl-substituted pyrazines at high concentrations have shown potential for decreased body-weight gain.[8] A safety assessment of 2-ethyl-3,(5 or 6)-dimethylpyrazine indicated a NOAEL (No-Observed-Adverse-Effect Level) of 17 and 18 mg/kg/day for male and female rats, respectively.[9] For 2,3-diethyl-5-methylpyrazine, a risk assessment concluded that based on the available data, it does not present a concern for genotoxicity.[6] There is limited data on its repeated dose toxicity, reproductive toxicity, and ecotoxicity.[6]

Signaling Pathway for Hazard Communication

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards.

Caption: The GHS process for hazard communication.

Stability and Reactivity

-

Reactivity: No information available.

-

Chemical Stability: Stable under normal conditions.

-

Hazardous Reactions: None under normal processing.[5]

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[5][7]

-

Incompatible Materials: Strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂).[5]

References

- 1. 2,3-Diethyl-5-methylpyrazine | 18138-04-0 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. synerzine.com [synerzine.com]

- 4. Pyrazine, 2,3-diethyl-5-methyl- [webbook.nist.gov]

- 5. fishersci.com [fishersci.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. 2,3-Diethyl-5-methylpyrazine 18138-04-0 | TCI AMERICA [tcichemicals.com]

- 8. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of 2,3-Diethyl-5-methylpyrazine using its ¹³C₂-labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diethyl-5-methylpyrazine is a key volatile aromatic compound that contributes to the desirable nutty, roasted, and earthy flavor profiles of various foods, including coffee, cocoa, peanuts, and certain beverages.[1][2] Accurate quantification of this compound is crucial for quality control in the food and beverage industry, flavor and fragrance development, and in research investigating the chemical changes during food processing such as roasting. Furthermore, its presence and concentration can be indicative of specific processing conditions and product quality.

This document provides detailed application notes and protocols for the precise and accurate quantitative analysis of 2,3-Diethyl-5-methylpyrazine using a stable isotope dilution assay (SIDA) with 2,3-Diethyl-5-methylpyrazine-¹³C₂ as an internal standard. Stable isotope-labeled internal standards are the gold standard for quantitative analysis, particularly in complex matrices, as they exhibit identical chemical and physical properties to the analyte of interest, allowing for effective correction of matrix effects and variations in sample preparation and instrument response.[3] The methodologies described herein are applicable to Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), two powerful analytical techniques for the separation and quantification of volatile and semi-volatile compounds.

Principle of Stable Isotope Dilution Analysis (SIDA)

SIDA is a highly accurate quantification technique that involves the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical workflow. The internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). Because the analyte and the internal standard behave identically during sample extraction, cleanup, and chromatographic separation, any losses of the analyte during these steps are mirrored by the internal standard. The quantification is based on the ratio of the mass spectrometric response of the analyte to that of the internal standard, which remains constant regardless of sample loss. This allows for highly accurate and precise quantification, even in complex matrices where matrix effects can suppress or enhance the analyte signal.

Quantitative Data Summary

The following table summarizes representative quantitative data for 2,3-Diethyl-5-methylpyrazine in a food matrix. This data demonstrates the typical concentration range observed for this compound.

| Food Matrix | Analyte | Concentration Range (μg/L) | Analytical Method | Reference |

| Soy Sauce Aroma Type Baijiu | 2,3-Diethyl-5-methylpyrazine | 1.1 - 15.5 | UPLC-MS/MS | [4] |

Experimental Protocols

Two primary analytical methodologies are presented for the quantitative analysis of 2,3-Diethyl-5-methylpyrazine using 2,3-Diethyl-5-methylpyrazine-¹³C₂ as an internal standard: GC-MS and UPLC-MS/MS. The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation.

Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile and semi-volatile compounds in various food and beverage matrices. Headspace Solid-Phase Microextraction (HS-SPME) is a common solvent-free sample preparation technique for such analyses.

1. Materials and Reagents

-

2,3-Diethyl-5-methylpyrazine (analytical standard)

-

2,3-Diethyl-5-methylpyrazine-¹³C₂ (internal standard)

-

Methanol or Ethanol (HPLC grade) for stock solutions

-

Ultrapure water

-

Sodium chloride (for salting out, optional)

-

20 mL headspace vials with PTFE/silicone septa

2. Sample Preparation (HS-SPME)

-

Sample Homogenization: Homogenize solid samples (e.g., coffee beans, nuts) to a fine powder.

-

Aliquoting: Accurately weigh a representative amount of the homogenized sample (e.g., 1-5 g) or pipette a known volume of a liquid sample into a 20 mL headspace vial.

-

Internal Standard Spiking: Add a known amount of 2,3-Diethyl-5-methylpyrazine-¹³C₂ stock solution to each sample to achieve a concentration within the calibrated range.

-

(Optional) Salting Out: For aqueous samples, add sodium chloride to saturation to increase the volatility of the analyte.

-

Equilibration: Seal the vial and place it in a heating block or water bath. Equilibrate the sample at a defined temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the analyte and internal standard to partition into the headspace.

-

Extraction: Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Injector: Splitless mode, 250°C

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 min

-

Ramp: 5°C/min to 240°C

-

Hold: 5 min at 240°C

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

2,3-Diethyl-5-methylpyrazine (Analyte): Monitor characteristic ions (e.g., m/z 150, 135, 122).

-

2,3-Diethyl-5-methylpyrazine-¹³C₂ (Internal Standard): Monitor characteristic ions (e.g., m/z 152, 137, 124).

-

-

4. Calibration and Quantification

-

Prepare a series of calibration standards by spiking a matrix blank with known concentrations of 2,3-Diethyl-5-methylpyrazine and a fixed concentration of 2,3-Diethyl-5-methylpyrazine-¹³C₂.

-

Analyze the calibration standards using the same GC-MS method.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Calculate the concentration of 2,3-Diethyl-5-methylpyrazine in the samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Quantitative Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is particularly suitable for the analysis of pyrazines in liquid matrices, such as beverages, and offers high sensitivity and selectivity.

1. Materials and Reagents

-

2,3-Diethyl-5-methylpyrazine (analytical standard)

-

2,3-Diethyl-5-methylpyrazine-¹³C₂ (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

0.22 µm syringe filters

2. Sample Preparation

-

Dilution: Dilute the liquid sample (e.g., Baijiu) with ultrapure water to bring the analyte concentration within the calibration range.

-

Internal Standard Spiking: Add a known amount of 2,3-Diethyl-5-methylpyrazine-¹³C₂ stock solution to each diluted sample.

-

Filtration: Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

3. UPLC-MS/MS Analysis

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

-

Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12-12.1 min: 95% to 5% B

-

12.1-15 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

2,3-Diethyl-5-methylpyrazine (Analyte): Precursor ion m/z 151 → Product ions (e.g., m/z 136, 122).[4]

-

2,3-Diethyl-5-methylpyrazine-¹³C₂ (Internal Standard): Precursor ion m/z 153 → Product ions (e.g., m/z 138, 124).

-

-

4. Calibration and Quantification

-

Prepare a series of calibration standards in a similar matrix as the samples (e.g., a model beverage solution).

-

Spike the calibration standards with known concentrations of 2,3-Diethyl-5-methylpyrazine and a fixed concentration of 2,3-Diethyl-5-methylpyrazine-¹³C₂.

-

Analyze the calibration standards using the same UPLC-MS/MS method.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Calculate the concentration of 2,3-Diethyl-5-methylpyrazine in the samples by interpolating their peak area ratios on the calibration curve.

Conclusion

The use of 2,3-Diethyl-5-methylpyrazine-¹³C₂ as an internal standard in a stable isotope dilution assay provides a robust and reliable method for the accurate quantification of 2,3-Diethyl-5-methylpyrazine in complex matrices. The detailed GC-MS and UPLC-MS/MS protocols provided in these application notes offer researchers, scientists, and drug development professionals a comprehensive guide to implementing these powerful analytical techniques. Proper method validation, including the assessment of linearity, accuracy, precision, and limits of detection and quantification, is essential to ensure the quality and reliability of the generated data.

References

Application Note and Protocol for the Quantification of 2,3-Diethyl-5-methylpyrazine using a ¹³C₂-Labeled Internal Standard by GC/MS

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2,3-diethyl-5-methylpyrazine (B150936) using Gas Chromatography-Mass Spectrometry (GC/MS) with a stable isotope-labeled internal standard, 2,3-diethyl-5-methylpyrazine-¹³C₂. Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds significant in the food, flavor, and pharmaceutical industries.[1] Their accurate quantification is crucial for quality control, safety assessment, and research and development. This protocol details sample preparation, GC/MS instrumentation and conditions, and data analysis, employing the highly accurate and precise isotope dilution method.

Introduction

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as pyrazines.[2] The gas chromatograph separates individual compounds from a complex mixture, and the mass spectrometer provides a unique spectral "fingerprint" for each compound, allowing for definitive identification and quantification.

The use of a stable isotope-labeled internal standard, such as 2,3-diethyl-5-methylpyrazine-¹³C₂, is critical for correcting for variations in sample preparation and instrument response, thereby ensuring the highest accuracy in quantification. This internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of two ¹³C atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific matrices.

Materials and Reagents

-

Analytes: 2,3-Diethyl-5-methylpyrazine (CAS: 18138-04-0)[3][4]

-

Internal Standard: 2,3-Diethyl-5-methylpyrazine-¹³C₂

-

Solvents: Dichloromethane (B109758), Hexane, Iso-octane (High purity, suitable for GC/MS analysis)

-

Sample Matrix: As required by the specific application (e.g., food product, biological fluid).

-

Glassware: Volumetric flasks, vials with inserts, syringes.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Two common methods are Headspace Solid-Phase Microextraction (HS-SPME) for volatile analysis in solid or liquid samples and Liquid-Liquid Extraction (LLE) for liquid samples.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) [1][5]

-

Sample Aliquoting: Accurately weigh or measure a known amount of the homogenized sample into a headspace vial.

-

Internal Standard Spiking: Add a precise volume of a known concentration of 2,3-diethyl-5-methylpyrazine-¹³C₂ solution to the sample.

-

Equilibration: Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 10-30 minutes) to allow volatile compounds to partition into the headspace.[1]

-

Extraction: Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the headspace for a defined period to adsorb the volatile analytes.[5]

-

Desorption: Transfer the SPME fiber to the GC injector for thermal desorption of the analytes onto the GC column.

Protocol 2: Liquid-Liquid Extraction (LLE) [2]

-

Sample Measurement: Place a precise volume of the liquid sample into a separatory funnel.

-

Internal Standard Spiking: Add a known amount of the 2,3-diethyl-5-methylpyrazine-¹³C₂ internal standard.

-

Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., dichloromethane or hexane). Shake the funnel vigorously to ensure thorough mixing and allow the layers to separate.

-

Collection: Collect the organic layer containing the analytes.

-

Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume before injection into the GC/MS.

GC/MS Instrumentation and Conditions

The following are representative GC/MS parameters and may need to be adjusted based on the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 6890N or similar |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 µm)[5] |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min |

| Injector Temperature | 250 - 270°C[5] |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial: 40-50°C, hold for 2-5 minutes. Ramp: 3-5°C/min to 230-250°C |

| Mass Spectrometer | Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C[6] |

| Quadrupole Temperature | 150°C[1][6] |

| Mass Scan Range | m/z 35-350[5] |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation

Mass Spectral Data

The molecular weight of 2,3-diethyl-5-methylpyrazine is 150.22 g/mol .[3][4] The ¹³C₂-labeled internal standard will have a molecular weight of 152.22 g/mol . The mass spectrometer will be set to monitor characteristic ions for both the analyte and the internal standard.

| Compound | Molecular Weight ( g/mol ) | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 2,3-Diethyl-5-methylpyrazine | 150.22 | 150 | 135 | 121 |

| 2,3-Diethyl-5-methylpyrazine-¹³C₂ | 152.22 | 152 | 137 | 123 |

Note: The specific ions and their relative abundances should be confirmed by analyzing the pure standards.

Calibration Curve

A calibration curve is constructed by analyzing a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte. The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

| Parameter | Value |

| Linearity (R²) | ≥ 0.99 |

| Limit of Quantitation (LOQ) | To be determined experimentally |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (%RSD) | < 15% |

Visualization

Experimental Workflow Diagram

Caption: Workflow for the quantitative analysis of 2,3-diethyl-5-methylpyrazine.

Conclusion

The described GC/MS method utilizing a stable isotope-labeled internal standard provides a robust and reliable approach for the accurate quantification of 2,3-diethyl-5-methylpyrazine. The detailed protocol for sample preparation, instrument parameters, and data analysis will enable researchers to obtain high-quality, reproducible results. Method validation, including the determination of linearity, limit of quantification, accuracy, and precision, is essential before analyzing unknown samples.

References

Application Note: Quantitative Analysis of 2,3-Diethyl-5-methylpyrazine using a Stable Isotope Dilution Assay with 2,3-Diethyl-5-methylpyrazine-13C2

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Diethyl-5-methylpyrazine (B150936) is a key volatile organic compound that contributes significantly to the characteristic aroma and flavor profiles of various food products, particularly those that undergo thermal processing such as roasted nuts, coffee, and cocoa.[1] Accurate quantification of this potent odorant is crucial for quality control, flavor development, and sensory analysis in the food and beverage industry. In the context of drug development, understanding the formation and concentration of such compounds can be relevant when evaluating thermally processed formulations or excipients.

Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise analytical technique for the quantification of trace-level compounds in complex matrices.[2][3][4][5] This method utilizes a stable isotope-labeled internal standard, which is chemically and physically almost identical to the analyte of interest but has a different mass.[2][6] The addition of a known amount of the isotopically labeled standard, in this case, 2,3-Diethyl-5-methylpyrazine-13C2, to the sample at an early stage of the workflow allows for the correction of analyte losses during sample preparation and instrumental analysis, leading to highly reliable quantitative results.[5] This application note provides detailed protocols for the quantification of 2,3-Diethyl-5-methylpyrazine using both Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) based SIDA.

Principle of the Assay

The Stable Isotope Dilution Assay for 2,3-Diethyl-5-methylpyrazine involves the following key steps:

-

Internal Standard Spiking: A precise amount of this compound is added to the sample.

-

Sample Extraction: The analyte (native pyrazine) and the internal standard are co-extracted from the sample matrix using an appropriate technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Instrumental Analysis: The extract is injected into a GC-MS or UPLC-MS/MS system. The chromatographic system separates the analytes from other matrix components, and the mass spectrometer detects and quantifies the target analyte and its isotopically labeled internal standard based on their specific mass-to-charge ratios (m/z).

-

Quantification: The concentration of the native 2,3-Diethyl-5-methylpyrazine in the sample is calculated from the ratio of the peak areas of the native analyte and the internal standard, and the known amount of the internal standard added.

Experimental Protocols

Materials and Reagents

-

Analyte Standard: 2,3-Diethyl-5-methylpyrazine (≥98% purity)

-

Internal Standard: this compound

-

Solvents: Dichloromethane (B109758) (DCM), Methanol (B129727) (MeOH), Acetonitrile (ACN), Formic Acid, Ultrapure Water (all LC-MS or GC grade)

-

Solid-Phase Extraction (SPE) Cartridges: For example, C18 or other suitable sorbents.

-

Anhydrous Sodium Sulfate

-

Sample Vials

Sample Preparation: Liquid-Liquid Extraction (LLE) for Beverage Samples (e.g., Coffee, Beer, Baijiu)

-

Sample Measurement: Pipette a known volume (e.g., 10 mL) of the liquid sample into a centrifuge tube.

-

Internal Standard Spiking: Add a precise volume of a standard solution of this compound in methanol to the sample. The amount should be chosen to be in the mid-range of the expected analyte concentration.

-

Extraction: Add 5 mL of dichloromethane (DCM) to the sample, cap the tube, and vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the organic (bottom) layer to a clean tube.

-

Repeat Extraction: Repeat the extraction process (steps 3-5) two more times, combining the organic extracts.

-

Drying and Concentration: Dry the combined extract over anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Analysis: Transfer the final extract to a GC or LC vial for analysis.

Protocol 1: Analysis by GC-MS

GC-MS Instrumentation and Conditions:

| Parameter | Typical Value/Condition |

| Gas Chromatograph | Agilent 7890B or similar |

| Mass Spectrometer | Agilent 5977B MSD or similar |

| GC Column | DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial temp: 40 °C (hold for 2 min), Ramp: 5 °C/min to 240 °C (hold for 5 min) |

| MS Transfer Line Temp. | 250 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

SIM Ions for Quantification and Confirmation:

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| 2,3-Diethyl-5-methylpyrazine | 150.1 | 135.1, 122.1 |

| This compound | 152.1 | 137.1, 124.1 |

Protocol 2: Analysis by UPLC-MS/MS

UPLC-MS/MS Instrumentation and Conditions: [7]

| Parameter | Typical Value/Condition |

| UPLC System | Waters ACQUITY UPLC or similar |

| Mass Spectrometer | Waters Xevo TQ-S Triple Quadrupole or similar |

| UPLC Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

MRM Transitions for Quantification and Confirmation: [7]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Cone Voltage (V) | Collision Energy (eV) |

| 2,3-Diethyl-5-methylpyrazine | 151.1 | 136.1 | 122.1 | Optimized | Optimized |

| This compound | 153.1 | 138.1 | 124.1 | Optimized | Optimized |

Note: Cone voltage and collision energy need to be optimized for the specific instrument used.

Data Presentation and Method Validation

The following table summarizes typical quantitative data for the analysis of 2,3-diethyl-5-methylpyrazine in a beverage matrix, adapted from a study on pyrazines in Soy Sauce Aroma Type Baijiu.[7]

Table 1: Method Validation and Quantitative Data

| Parameter | Result |

| Linearity (R²) | >0.99 |

| Limit of Detection (LOD) | 0.05 - 0.5 µg/L |

| Limit of Quantitation (LOQ) | 0.15 - 1.5 µg/L |

| Intra-day Precision (RSD) | < 5% |

| Inter-day Precision (RSD) | < 10% |

| Recovery | 85 - 110% |

| Concentration Range in Baijiu | 1.1 - 15.5 µg/L[7] |

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of 2,3-Diethyl-5-methylpyrazine-¹³C₂ in Food Aroma

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the use of 2,3-Diethyl-5-methylpyrazine-¹³C₂ as an internal standard for the accurate quantification of 2,3-diethyl-5-methylpyrazine (B150936) in various food matrices. The methodologies described herein leverage the precision of Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a gold-standard technique for trace-level analysis of volatile aroma compounds.

Introduction

2,3-Diethyl-5-methylpyrazine is a key aroma compound that imparts desirable nutty, roasted, and earthy notes to a variety of thermally processed foods, including coffee, cocoa, and roasted nuts.[1] Its formation is primarily attributed to the Maillard reaction, which occurs during processes like roasting. The accurate quantification of this pyrazine (B50134) derivative is essential for quality control, flavor profile optimization, and research into aroma generation in the food and beverage industry.

Stable Isotope Dilution Analysis (SIDA) is the most reliable method for quantifying volatile and semi-volatile compounds in complex food matrices.[2] This technique involves the addition of a known amount of a stable isotope-labeled version of the target analyte, in this case, 2,3-Diethyl-5-methylpyrazine-¹³C₂, to the sample at the beginning of the analytical process. Because the labeled internal standard is chemically identical to the analyte, it experiences the same losses during sample preparation and analysis. By measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry, highly accurate and precise quantification can be achieved, irrespective of sample matrix effects or analyte recovery rates.

Quantitative Data Summary

The following table summarizes key quantitative data for the analysis of 2,3-diethyl-5-methylpyrazine in various food matrices. This data has been compiled from multiple studies and provides a reference for expected concentration ranges and analytical performance.

| Parameter | Food Matrix | Value | Method | Reference |

| Concentration | Coffee (roasted) | 82.1 - 211.6 mg/kg (total alkylpyrazines) | SIDA-GC-MS | [2] |

| Cocoa Beans (roasted) | 142 - 698 µ g/100g (total pyrazines) | GC | [3] | |

| Soy Sauce Aroma Type Baijiu | 1.1 - 15.5 µg/L | UPLC-MS/MS | [4] | |

| Limit of Detection (LOD) | Soy Sauce Aroma Type Baijiu | 0.2 µg/L | UPLC-MS/MS | [4] |

| Limit of Quantification (LOQ) | Soy Sauce Aroma Type Baijiu | 0.7 µg/L | UPLC-MS/MS | [4] |

| Recovery | Soy Sauce Aroma Type Baijiu | 85.7 - 105.3% | UPLC-MS/MS | [4] |

Experimental Protocols

This section provides detailed protocols for the quantification of 2,3-diethyl-5-methylpyrazine in solid food matrices (e.g., coffee, cocoa, roasted nuts) using Stable Isotope Dilution Analysis with 2,3-Diethyl-5-methylpyrazine-¹³C₂ as the internal standard.

Protocol 1: Sample Preparation and Extraction

This protocol is adapted from methodologies for pyrazine analysis in coffee and other solid food matrices.[2]

Materials:

-

Homogenizer (e.g., coffee grinder, analytical mill)

-

Analytical balance

-

50 mL screw-cap centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

2,3-Diethyl-5-methylpyrazine-¹³C₂ solution of known concentration in a suitable solvent (e.g., methanol (B129727) or dichloromethane)

-

Dichloromethane (B109758) (DCM), HPLC grade

-

Anhydrous sodium sulfate (B86663)

-

Glass Pasteur pipettes and bulbs

-

2 mL autosampler vials with inserts and caps

Procedure:

-

Sample Homogenization: Grind the solid food sample (e.g., roasted coffee beans, cocoa nibs, or roasted nuts) to a fine, uniform powder.

-

Sample Weighing: Accurately weigh approximately 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the 2,3-Diethyl-5-methylpyrazine-¹³C₂ internal standard solution to the sample. The amount of internal standard added should be chosen to yield a peak area ratio of analyte to internal standard close to 1.

-

Solvent Addition: Add 10 mL of dichloromethane to the centrifuge tube.

-

Extraction: Tightly cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid material from the solvent extract.

-

Extract Collection: Carefully transfer the dichloromethane supernatant to a clean glass tube using a Pasteur pipette.

-

Drying: Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

-

Concentration (Optional): If necessary, the extract can be carefully concentrated under a gentle stream of nitrogen to a final volume of 1 mL.

-

Transfer to Vial: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.

Protocol 2: GC-MS Analysis

The following GC-MS parameters are a general guideline and should be optimized for the specific instrument and column used.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary GC column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp 1: Increase to 180 °C at a rate of 5 °C/min

-

Ramp 2: Increase to 250 °C at a rate of 15 °C/min, hold for 5 minutes

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ions for Monitoring:

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| 2,3-Diethyl-5-methylpyrazine | 150 | 135, 122 |

| 2,3-Diethyl-5-methylpyrazine-¹³C₂ | 152 | 137, 124 |

Note: The exact m/z values for the labeled standard may vary depending on the position of the ¹³C labels. These should be confirmed by analyzing the standard solution.

Protocol 3: Data Analysis and Quantification

The concentration of 2,3-diethyl-5-methylpyrazine in the sample is calculated using the following formula:

Concentration (µg/g) = (Area_analyte / Area_IS) * (Mass_IS / Mass_sample) * RF

Where:

-

Area_analyte: Peak area of the quantifier ion for the native 2,3-diethyl-5-methylpyrazine.

-

Area_IS: Peak area of the quantifier ion for the 2,3-Diethyl-5-methylpyrazine-¹³C₂ internal standard.

-

Mass_IS: Mass (in µg) of the internal standard added to the sample.

-

Mass_sample: Mass (in g) of the sample analyzed.

-